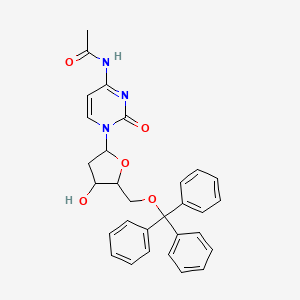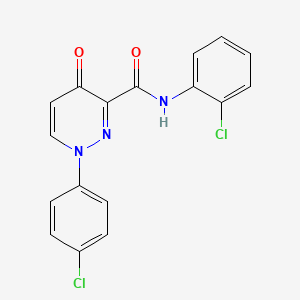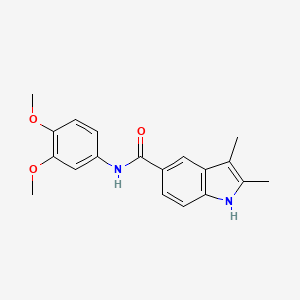![molecular formula C16H9ClO3 B15112314 3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione CAS No. 127322-76-3](/img/structure/B15112314.png)
3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione is a spirocyclic compound characterized by a unique structural motif where an oxirane ring is fused to an indene backbone. The presence of a 4-chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione typically involves multi-step reactions. One common method includes the reaction of indene derivatives with epoxides under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with indene in the presence of a base can yield the desired spirocyclic compound . The reaction conditions often involve the use of solvents like ethanol (EtOH) and bases such as trimethylamine (Et3N) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process. The choice of solvents, catalysts, and reaction temperatures are crucial factors in achieving efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KOH
Reduction: NaBH4
Substitution: Various nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dicarboxamides , while substitution reactions can yield a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione involves its interaction with specific molecular targets and pathways. The oxirane ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[indene-2,3’-pyrazole] derivatives
- Spiro[indoline-3,2’-pyrazolo[1,2-a]pyrazoles]
- Spiro[indene-2,4’-pyridines]
Uniqueness
3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione stands out due to its unique combination of an oxirane ring and a 4-chlorophenyl group. This structural motif imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
127322-76-3 |
|---|---|
Molekularformel |
C16H9ClO3 |
Molekulargewicht |
284.69 g/mol |
IUPAC-Name |
3'-(4-chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione |
InChI |
InChI=1S/C16H9ClO3/c17-10-7-5-9(6-8-10)15-16(20-15)13(18)11-3-1-2-4-12(11)14(16)19/h1-8,15H |
InChI-Schlüssel |
TXOAAFVHJAZXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C(O3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B15112232.png)

![N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B15112237.png)

![3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B15112247.png)


![3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15112259.png)


![3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B15112302.png)



